molecular formula C18H18N2O4S B7049949 1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2,3-dihydroindole-5-carboxylic acid

1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2,3-dihydroindole-5-carboxylic acid

Cat. No.: B7049949
M. Wt: 358.4 g/mol
InChI Key: BPNBXOBQWQFHEJ-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2,3-dihydroindole-5-carboxylic acid is a complex organic compound that features both isoquinoline and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2,3-dihydroindole-5-carboxylic acid typically involves multiple steps. One common approach is the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation to form the desired product. The reaction conditions for these steps are generally mild, allowing for the efficient production of the compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2,3-dihydroindole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield different carboxylic acid derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2,3-dihydroindole-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2,3-dihydroindole-5-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of isoquinoline and indole, such as:

Uniqueness

What sets 1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2,3-dihydroindole-5-carboxylic acid apart is its unique combination of isoquinoline and indole moieties, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2,3-dihydroindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c21-18(22)15-5-6-17-14(11-15)8-10-20(17)25(23,24)19-9-7-13-3-1-2-4-16(13)12-19/h1-6,11H,7-10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNBXOBQWQFHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)N3CCC4=C3C=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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